Ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of Ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate, a similar compound, 4-Imino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole-2-one, was synthesized by the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in solvent-free conditions at 150 °C .Scientific Research Applications
Synthesis and Characterization of Derivatives
- Convenient Synthesis of Derivatives : A study describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This synthesis process showcases the versatility of ethyl benzothiazole derivatives in creating compounds with potential for varied applications, including medicinal chemistry (H. M. Mohamed, 2014).
Biological Evaluation
- Antitumor Activity : Ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their derivatives were evaluated for their in vitro antitumor activity. These compounds exhibited biological specificity towards certain cancer cell lines, highlighting the potential of ethyl benzothiazole derivatives in developing new antitumor agents (E. Klimova et al., 2012).
Antimicrobial Activity
- Novel Benzothiazole Derivatives : The synthesis and biological evaluation of novel benzothiazole derivatives that showed antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis, are discussed. This demonstrates the application of such compounds in the development of new antimicrobial agents (Manoj N. Bhoi et al., 2016).
Synthesis Techniques
- Microwave-Assisted Synthesis : The synthesis of benzothiazole derivatives under microwave-assisted, solvent-free conditions is explored, highlighting a methodological advancement in the efficient synthesis of such compounds. This technique offers operational simplicity and environmental benefits (Manoj N. Bhoi et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-3-11-22-16-10-7-14(19(25)28-4-2)12-17(16)29-20(22)21-18(24)13-5-8-15(9-6-13)23(26)27/h1,5-10,12H,4,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNBNEOVSMHDBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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